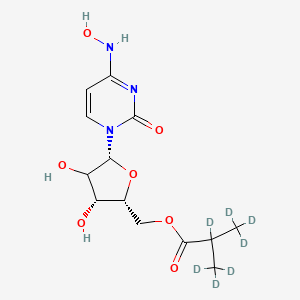
Molnupiravir-d7
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Molnupiravir-d7 is a deuterated analog of molnupiravir, an antiviral medication that inhibits the replication of certain RNA viruses, including SARS-CoV-2. This compound is used primarily in research to study the pharmacokinetics and metabolic pathways of molnupiravir due to the presence of deuterium, which can provide more detailed insights into the drug’s behavior in the body .
準備方法
Synthetic Routes and Reaction Conditions
Molnupiravir-d7 can be synthesized using a one-pot process from cytidine. The synthesis involves the selective protection of the 2’,3’-dihydroxyls and amino groups of cytidine, followed by isobutyrylation at the 5’-hydroxyl position. The deprotection and hydroxyamination steps are then carried out in a single step under mild conditions, resulting in high-purity molnupiravir .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow technology to improve yield and purity. The final product is obtained through crystallization, achieving a purity of up to 99.7% .
化学反応の分析
Types of Reactions
Molnupiravir-d7 undergoes various chemical reactions, including:
Oxidation: Involves the conversion of hydroxyl groups to carbonyl groups.
Reduction: Involves the addition of hydrogen to double bonds or carbonyl groups.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as hydrogen peroxide and potassium permanganate.
Reducing agents: Such as sodium borohydride and lithium aluminum hydride.
Substitution reagents: Such as halogens and nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of carbonyl-containing derivatives, while reduction can yield alcohols or alkanes .
科学的研究の応用
Molnupiravir-d7 has a wide range of scientific research applications, including:
Chemistry: Used to study the chemical properties and reactivity of molnupiravir.
Biology: Used to investigate the metabolic pathways and pharmacokinetics of molnupiravir in biological systems.
Medicine: Used in preclinical and clinical studies to understand the drug’s efficacy and safety profile.
Industry: Used in the development of antiviral therapies and in the production of high-purity molnupiravir for pharmaceutical use .
作用機序
Molnupiravir-d7, like molnupiravir, is a prodrug of the ribonucleoside analog N-hydroxycytidine (NHC). Once inside the body, it is metabolized to NHC, which is then phosphorylated to NHC-triphosphate (NHC-TP). NHC-TP acts as a competitive substrate for viral RNA-dependent RNA polymerase (RdRp), leading to the incorporation of errors in the viral genome and rendering the virus replication-incompetent .
類似化合物との比較
Similar Compounds
Nirmatrelvir/Ritonavir: Another antiviral combination used to treat COVID-19.
Remdesivir: An antiviral drug used to treat COVID-19 and other RNA virus infections.
Favipiravir: An antiviral drug used to treat influenza and COVID-19.
Uniqueness
Compared to other antiviral drugs, molnupiravir-d7 provides a higher barrier to the development of viral resistance and has shown efficacy against a broader range of RNA viruses .
特性
分子式 |
C13H19N3O7 |
|---|---|
分子量 |
336.35 g/mol |
IUPAC名 |
[(2R,3R,5R)-3,4-dihydroxy-5-[4-(hydroxyamino)-2-oxopyrimidin-1-yl]oxolan-2-yl]methyl 2,3,3,3-tetradeuterio-2-(trideuteriomethyl)propanoate |
InChI |
InChI=1S/C13H19N3O7/c1-6(2)12(19)22-5-7-9(17)10(18)11(23-7)16-4-3-8(15-21)14-13(16)20/h3-4,6-7,9-11,17-18,21H,5H2,1-2H3,(H,14,15,20)/t7-,9+,10?,11-/m1/s1/i1D3,2D3,6D |
InChIキー |
HTNPEHXGEKVIHG-MBRGINTQSA-N |
異性体SMILES |
[2H]C([2H])([2H])C([2H])(C(=O)OC[C@@H]1[C@@H](C([C@@H](O1)N2C=CC(=NC2=O)NO)O)O)C([2H])([2H])[2H] |
正規SMILES |
CC(C)C(=O)OCC1C(C(C(O1)N2C=CC(=NC2=O)NO)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


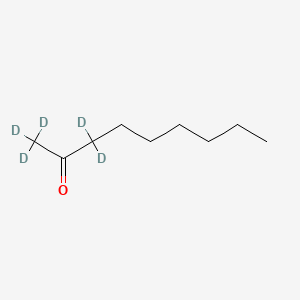
![9-[(2R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1-methylpurin-6-one](/img/structure/B15138852.png)
![(2R,4S,5R)-5-(6-aminopurin-9-yl)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-(2-methoxyethoxy)oxolan-3-ol](/img/structure/B15138859.png)

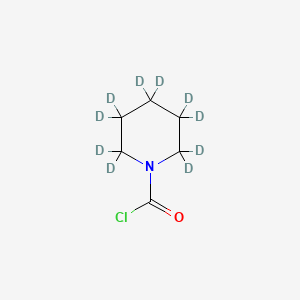
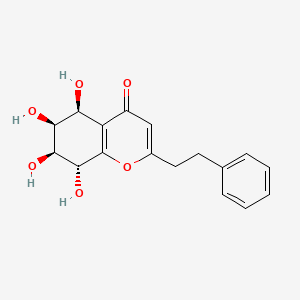
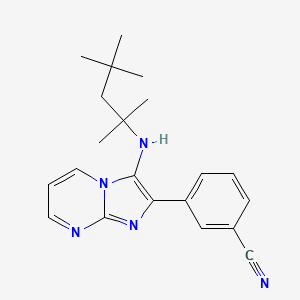

![4-amino-1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-5-methyloxolan-2-yl]-5-methylpyrimidin-2-one](/img/structure/B15138898.png)
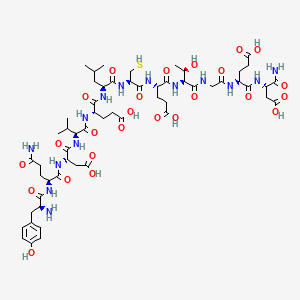
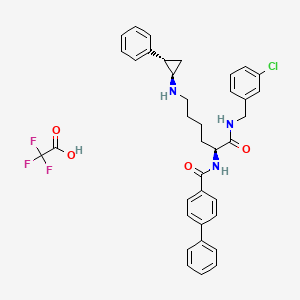
![(1R,2S,3R,5R)-3-[4-amino-5-(1-benzyl-4-chloropyrazol-3-yl)-2-chloropyrrolo[2,3-d]pyrimidin-7-yl]-5-[3-(azetidin-1-ylmethyl)phenyl]cyclopentane-1,2-diol](/img/structure/B15138908.png)
![1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]-5-(hydroxymethyl)pyrimidine-2,4-dione](/img/structure/B15138909.png)

